molecular formula C16H22N4O3 B2883611 1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034481-45-1

1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2883611
M. Wt: 318.377
InChI Key: UMEMUEZKOPDATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrrolidin-2-one ring, a piperidine ring, and a pyridazine ring. The exact 3D structure and conformation would depend on the spatial arrangement of these rings and the attached functional groups .

Scientific Research Applications

Molecular and Crystal Structures

The study of molecular and crystal structures of hydroxy derivatives of hydropyridine, including 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)hydropyridine, 1-ethyl-2-oxo-3,4-dihydroxy-4-(pyridyl)piperidine, and 1-benzyl-2-oxo-3,4-dihydroxy-4-(pyridyl)piperidine, reveals their conformational flexibility and the capacity to form extensive intramolecular and intermolecular hydrogen bonds. These compounds often form noncentrosymmetric and polysystem crystals, highlighting the impact of molecular association and hydrogen-bonded associates on crystal packing (Kuleshova & Khrustalev, 2000).

Estrogen Receptor Binding Affinity and Molecular Docking

Research on substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-1,4-dihydroquinoline-3-carbonitriles demonstrates significant anti-proliferative activities against human breast cancer and human embryonic kidney cell lines. Molecular docking with active compounds against Bcl-2 protein revealed good binding affinity, indicating potential therapeutic applications (Parveen et al., 2017).

Synthesis and Medicinal Chemistry Applications

A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, has been proposed. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, offering a more practical approach for producing large quantities of this valuable diamine (Smaliy et al., 2011).

Anticancer Activity of Hybrid Derivatives

The synthesis and evaluation of novel pyridine and fused pyridine derivatives starting from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile have shown promising antimicrobial and antioxidant activity. In silico molecular docking screenings towards GlcN-6-P synthase indicate moderate to good binding energies, suggesting potential for further pharmacological development (Flefel et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the literature. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for the study of this compound could include further exploration of its synthesis, characterization, and potential applications. Given the anti-tubercular activity of similar compounds , it could be interesting to evaluate this compound for similar biological activities.

properties

IUPAC Name

1-methyl-4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-11-5-6-14(18-17-11)23-13-4-3-7-20(10-13)16(22)12-8-15(21)19(2)9-12/h5-6,12-13H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEMUEZKOPDATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3CC(=O)N(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.